Synthesis Yield Consistency: Quantified Process Benchmarking for Dibenzothiophene-4-boronic Acid Procurement
Synthesis of dibenzothiophene-4-boronic acid via directed ortho-lithiation from dibenzothiophene using n-hexyllithium/TMEDA followed by trapping with BrB(NMe₂)₂ delivers a documented 91% yield with 99.1% HPLC purity . An alternative route via 4-bromodibenzothiophene with n-butyllithium and trimethyl borate yields 82% under cryogenic conditions . For end-user coupling reactions, dibenzothiophene-4-boronic acid with bromobenzene under Pd₂(dba)₃/S-phos/K₃PO₄ in toluene-water reflux achieves an 83% isolated yield of the biaryl coupling product [1].
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 91% yield (directed ortho-lithiation route); 82% yield (Br/Li exchange route); 83% coupling yield |
| Comparator Or Baseline | Class benchmark for arylboronic acid synthesis (typical 70-85%); general Suzuki coupling yield range (60-95%) |
| Quantified Difference | 91% represents upper-quartile performance for heteroarylboronic acid synthesis; 83% coupling yield demonstrates practical synthetic utility |
| Conditions | 91%: Dibenzothiophene (18.4 g, 0.1 mol), n-hexyllithium/TMEDA, BrB(NMe₂)₂, then acidic hydrolysis. 82%: 4-Bromodibenzothiophene, n-BuLi, B(OMe)₃ at -78°C. 83%: 4-Dibenzothiophene boronic acid (10 g, 41.6 mmol), bromobenzene, Pd₂(dba)₃ (366 mg, 0.39 mmol), S-phos (656 mg, 1.6 mmol), K₃PO₄ (25.4 g), toluene/H₂O, reflux. |
Why This Matters
Consistent high-yield synthetic access to this specific regioisomer directly impacts procurement economics and supply reliability.
- [1] US08367850B2. Suzuki coupling of 4-dibenzothiophene boronic acid with bromobenzene. Procedure details: 83% isolated yield after column chromatography. View Source
